molecular formula C5H11NO2 B172931 Ethyl 2-(methylamino)acetate CAS No. 13200-60-7

Ethyl 2-(methylamino)acetate

Cat. No.: B172931
CAS No.: 13200-60-7
M. Wt: 117.15 g/mol
InChI Key: BTKSUULMJNNXHG-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)acetate is an organic compound with the molecular formula C5H11NO2 It is a derivative of glycine, where the amino group is methylated and the carboxyl group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(methylamino)acetate can be synthesized through several methods. One common approach involves the reaction of glycine ethyl ester hydrochloride with methylamine. The reaction typically occurs in an aqueous or alcoholic medium, under reflux conditions, to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the following steps:

    Preparation of Glycine Ethyl Ester Hydrochloride: Glycine is reacted with ethanol in the presence of hydrochloric acid.

    Methylation: The glycine ethyl ester hydrochloride is then reacted with methylamine under controlled temperature and pressure conditions.

    Purification: The product is purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(methylamino)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products:

    Substitution Reactions: Depending on the reagent, products may include N-alkyl or N-acyl derivatives.

    Oxidation: Oxidation can yield products like N-methylglycine or other oxidized derivatives.

    Reduction: Reduction typically produces the corresponding alcohol.

    Hydrolysis: Hydrolysis results in the formation of N-methylglycine and ethanol.

Scientific Research Applications

Ethyl 2-(methylamino)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various amino acid derivatives and peptides.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research explores its potential use in drug development, especially in the synthesis of pharmaceuticals targeting specific enzymes or receptors.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-(methylamino)acetate involves its interaction with various molecular targets. The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. Its ester group allows it to participate in esterification and transesterification reactions, while the methylamino group can engage in nucleophilic substitution and other reactions.

Molecular Targets and Pathways:

    Enzymes: It may interact with enzymes such as transaminases and esterases.

    Receptors: Potential interactions with specific receptors in biological systems are under investigation.

    Pathways: The compound can be involved in metabolic pathways related to amino acid synthesis and degradation.

Comparison with Similar Compounds

Ethyl 2-(methylamino)acetate can be compared with other similar compounds, such as:

    Glycine Ethyl Ester: Lacks the methyl group on the amino nitrogen.

    N-Methylglycine (Sarcosine): Lacks the ester group.

    Ethyl Glycinate: Similar structure but without the methyl group on the amino nitrogen.

Properties

IUPAC Name

ethyl 2-(methylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-8-5(7)4-6-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKSUULMJNNXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157299
Record name Glycine, N-methyl-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13200-60-7
Record name Glycine, N-methyl-, ethyl ester
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Record name 13200-60-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-methyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13200-60-7
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Synthesis routes and methods

Procedure details

One compound provided in accordance with the present invention is (±)-8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naphtho[1,2,3-de]isoquinoline denominated hereinafter as "dinapsoline." Dinapsoline is synthesized from 2-methyl-2,3-dihydro-4(1H)-isoquinolone according to the procedure depicted generally in FIGS. 1 and 2. Side chain bromination of ethyl-o-toluate (5a) with NBS in the presence of benzoyl peroxide produced compound 5b. Alkylation of sarcosine ethyl ester with compound 5b afforded compound 6, which after Dieckmann condensation and subsequent decarboxylation on acidic hydrolysis yielded compound 7.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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